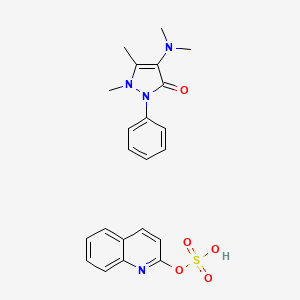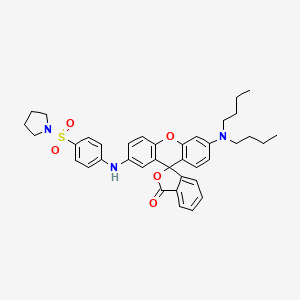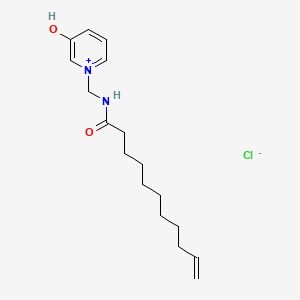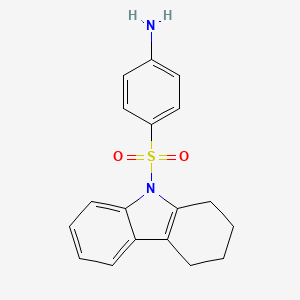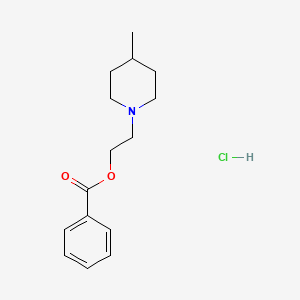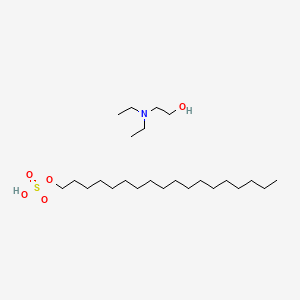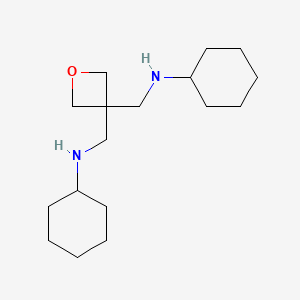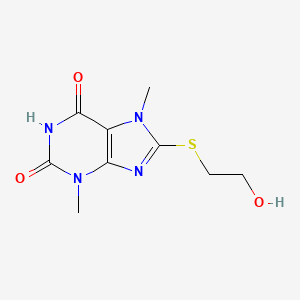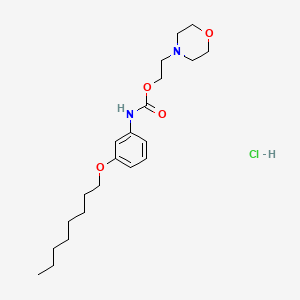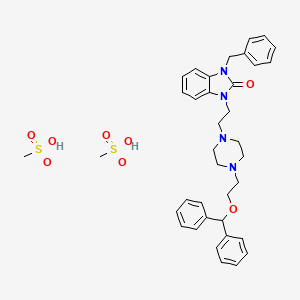
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Attachment of the diphenylmethoxyethyl group through etherification.
- Final sulfonation to obtain the dimethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in the development of drugs targeting specific diseases.
Industry: Applications in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A benzimidazole derivative used as an anthelmintic drug.
Albendazole: Another benzimidazole derivative with similar uses to mebendazole.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate is unique due to its complex structure, which includes multiple functional groups and a piperazine moiety. This complexity may confer unique biological activities and potential therapeutic applications not seen in simpler benzimidazole derivatives.
Propiedades
Número CAS |
116713-01-0 |
|---|---|
Fórmula molecular |
C37H46N4O8S2 |
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
1-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]-3-benzylbenzimidazol-2-one;methanesulfonic acid |
InChI |
InChI=1S/C35H38N4O2.2CH4O3S/c40-35-38(32-18-10-11-19-33(32)39(35)28-29-12-4-1-5-13-29)25-24-36-20-22-37(23-21-36)26-27-41-34(30-14-6-2-7-15-30)31-16-8-3-9-17-31;2*1-5(2,3)4/h1-19,34H,20-28H2;2*1H3,(H,2,3,4) |
Clave InChI |
FGBXDZFIKRPLRK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


